8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves the cyclocondensation of 2-halo-5-(phenylsulfonyl)benzoyl chlorides with derivatives of 2-aminopyridine . This reaction is often carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: Another member of the quinazoline family with similar biological activities.
Phenylsulfonylfuroxan: Known for its nitric oxide-releasing properties and anticancer activities.
Uniqueness
8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one stands out due to its unique combination of a quinazoline core and a phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C18H12N2O3S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)pyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H12N2O3S/c21-18-15-12-14(24(22,23)13-6-2-1-3-7-13)9-10-16(15)20-11-5-4-8-17(20)19-18/h1-12H |
InChI Key |
FFDLXAAGIMLLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O |
Origin of Product |
United States |
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